Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted at position 2 with a 3,4,5-trimethoxybenzamide group and at position 3 with an ethyl carboxylate. The 3,4,5-trimethoxyphenyl group is notable for its electron-donating methoxy substituents, which enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-5-28-21(24)17-13-8-6-7-9-16(13)29-20(17)22-19(23)12-10-14(25-2)18(27-4)15(11-12)26-3/h10-11H,5-9H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESHSJPKCQEJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin, a protein essential for microtubule dynamics, which is crucial for cell division. It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability. By inhibiting these proteins, the compound can disrupt normal cellular processes, potentially leading to cell death.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and thus, cell division. Inhibition of Hsp90 can lead to the degradation of its client proteins, affecting multiple signaling pathways. The compound also inhibits TrxR, an enzyme involved in the cellular response to oxidative stress.
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in its structure suggests that it might have good bioavailability. TMP is a pharmacophore present in many potent agents and is known to enhance the activity of derivatives at comparable concentrations.
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets. It also displays anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus.
Biological Activity
Ethyl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Its unique structure combines a benzothiophene core with various functional groups that contribute to its biological activity. This article delves into the biological activities associated with this compound, focusing on its anticancer properties and other potential therapeutic effects.
Chemical Structure and Properties
- Molecular Formula : C25H32N2O7S
- Molecular Weight : 504.6 g/mol
- IUPAC Name : Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
The compound features a thiophene ring fused with a benzothiophene structure, which is known for its stability and versatility in various chemical reactions. The presence of the trimethoxyphenyl group is significant for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit promising antitumor properties. A study published in Molecules evaluated various derivatives of benzothiophene for their cytotoxic effects on cancer cell lines. The results showed that certain derivatives had IC50 values ranging from 23.2 to 49.9 μM against MCF-7 breast cancer cells, indicating significant antiproliferative activity .
Case Study: MCF-7 Cell Line
In vitro studies demonstrated that treatment with the compound led to:
- Apoptosis Induction : A reduction in cell viability by 26.86% was observed after treatment.
- Cell Cycle Arrest : Flow cytometry analysis indicated an increase in G2/M-phase and S-phase cell cycle arrest.
- Mechanism of Action : The compound induced apoptosis and necrosis through dual mechanisms, as evidenced by increased Annexin V positivity .
Other Biological Activities
Beyond its antitumor effects, the compound may also exhibit:
- Anti-inflammatory Properties : Compounds with similar structures have been reported to inhibit inflammatory pathways.
- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant capacity of the compound.
Comparative Analysis
The biological activity of this compound can be compared with other related thiophene derivatives. The following table summarizes key differences:
| Compound Name | Structural Features | Antitumor Activity (IC50 μM) | Other Activities |
|---|---|---|---|
| This compound | Benzothiophene core with trimethoxy group | 23.2 - 49.9 | Potential anti-inflammatory |
| Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate | Amino group instead of carbonyl | Moderate activity (52.9 - 95.9) | Limited studies available |
| Ethyl 2-benzamido-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate | Similar core without cyclohexyl group | Lower activity observed | Antioxidant potential |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent variations, synthesis methods, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target compound provides enhanced solubility compared to mono-methoxy () or non-polar chloro () analogs.
Synthetic Routes :
- Multicomponent Petasis reactions (e.g., ) are effective for introducing diverse aryl groups via boronic acid intermediates.
- Acylation with activated carboxylic acids (e.g., pyridine-4-carboxylic acid in ) is a common strategy for amide bond formation.
Physicochemical Properties :
- The trimethoxy derivative likely has higher solubility in polar solvents compared to its chloro or pyridine analogs due to methoxy groups' electron-donating nature.
- Crystallographic data for the pyridine analog () reveals a triclinic system with intramolecular hydrogen bonding, suggesting stable packing arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
